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molecular formula FeH8N2O8S2 B155514 Ferrous ammonium sulfate CAS No. 10045-89-3

Ferrous ammonium sulfate

Cat. No. B155514
M. Wt: 284.1 g/mol
InChI Key: IMBKASBLAKCLEM-UHFFFAOYSA-L
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Patent
US08946367B2

Procedure details

The polymerization of N-vinyl-2-pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and m-TMI-ME carbamate-thiocarbamate (produced in Example 1) in 82:17:1 molar ratio involved the following steps: A 0.5-L, four-neck reaction kettle was equipped with a nitrogen purge, a condenser, a mechanical stirrer, and an oil bath. A monomer solution was prepared by dissolving 5.0 g of m-TMI-ME carbamate-thiocarbamate (from Example 1) in 76.0 g of N-vinyl-2-pyrrolidone and 19.0 g of DMAPMA. Then, 160.0 g of 2-propanol (IPA) was added to the reaction vessel, stirring was started, the vessel was purged with nitrogen and heated to 65° C. over the course of 1 hour. At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA were charged into the reaction kettle. Simultaneously, the monomer solution was fed to the kettle, and was completed in the course of 1 hour. At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 1 hour. At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. Then, starting at t=6 hours, 0.1 g of the intiator dissolved in 1.0 g of IPA was added to the reactor and held for 1 hour. This step was repeated 6 times. Afterward, at t=12 hours, the solvent was exchanged with 200.0 g of deionized water, completed over 1 hour. Simultaneously, three redox system initiator solutions were prepared. Solution A contained 0.01 g of ferrous ammonium sulfate dissolved in 99.99 g of deionized water. Solution B contained 2.52 g of sodium metabisulfite dissolved in 36 g of deionized water. Solution C contained 3.78 g of tert-butyl hydroperoxide 70 (Brand name, manufacturer) dissolved in 18.0 g of deionized water. From t=13 to 24 hours, a charge of 12.0 g of Solution A was added over 10 seconds and then reaction conditions held for 10 minutes. Then, 6.42 g of Solution B were added over 10 seconds, and held for 10 minutes. Finally, 3.63 g of Solution C were added over 10 seconds. At t=24 hours the reaction was stopped and the contents of the kettle were discharged.
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
Solution B
Quantity
6.42 g
Type
reactant
Reaction Step Three
[Compound]
Name
Solution C
Quantity
3.63 g
Type
reactant
Reaction Step Four
Name
Quantity
36 g
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethylaminopropyl methacrylamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
160 g
Type
solvent
Reaction Step Nine
[Compound]
Name
0.5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
5 g
Type
reactant
Reaction Step Eleven
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
76 g
Type
solvent
Reaction Step Eleven
Name
DMAPMA
Quantity
19 g
Type
solvent
Reaction Step Eleven
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
99.99 g
Type
solvent
Reaction Step Twelve
Quantity
0.01 g
Type
catalyst
Reaction Step Twelve
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
2.52 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
CC(C1C=C[CH:7]=[C:6]([C:10]([N:13]=[C:14]=[O:15])(C)C)C=1)=C.[C:16](=O)([O-])[NH2:17].[C:20](=S)([O-])N.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C:33](OO)(C)([CH3:35])[CH3:34]>C(N1CCCC1=O)=C.CN(CCCC=C(C)C(N)=O)C.O.[NH4+].[NH4+].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Fe+2].CC(O)C>[CH3:35][C:33]([C:14]([NH:13][CH2:10][CH2:6][CH2:7][N:17]([CH3:16])[CH3:20])=[O:15])=[CH2:34] |f:1.2,3.4.5,10.11.12.13.14|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Solution A
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
Solution B
Quantity
6.42 g
Type
reactant
Smiles
Step Four
Name
Solution C
Quantity
3.63 g
Type
reactant
Smiles
Step Five
Name
Quantity
36 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
18 g
Type
solvent
Smiles
O
Step Seven
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.C(N)([O-])=S
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O
Name
dimethylaminopropyl methacrylamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)CCCC=C(C(=O)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=C)N1C(CCC1)=O
Step Nine
Name
Quantity
160 g
Type
solvent
Smiles
CC(C)O
Step Ten
Name
0.5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
5 g
Type
reactant
Smiles
CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.C(N)([O-])=S
Name
Quantity
76 g
Type
solvent
Smiles
C(=C)N1C(CCC1)=O
Name
DMAPMA
Quantity
19 g
Type
solvent
Smiles
CN(C)CCCC=C(C(=O)N)C
Step Twelve
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
99.99 g
Type
solvent
Smiles
O
Name
Quantity
0.01 g
Type
catalyst
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]
Step Thirteen
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
2.52 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Fifteen
Name
Solution C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
A monomer solution was prepared
CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA
ADDITION
Type
ADDITION
Details
were charged into the reaction kettle
CUSTOM
Type
CUSTOM
Details
was completed in the course of 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA
Duration
1 h
ADDITION
Type
ADDITION
Details
added to the reaction kettle, which
DISSOLUTION
Type
DISSOLUTION
Details
At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA
Duration
2 h
ADDITION
Type
ADDITION
Details
added to the reaction kettle, which
WAIT
Type
WAIT
Details
was held for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA
Duration
4 h
ADDITION
Type
ADDITION
Details
added to the reaction kettle, which
WAIT
Type
WAIT
Details
was held for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
starting at t=6 hours, 0.1 g of the intiator
Duration
6 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.0 g of IPA
ADDITION
Type
ADDITION
Details
was added to the reactor
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at t=12 hours
Duration
12 h
WAIT
Type
WAIT
Details
completed over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Simultaneously, three redox system initiator solutions were prepared
ADDITION
Type
ADDITION
Details
was added over 10 seconds
Duration
10 s
CUSTOM
Type
CUSTOM
Details
reaction conditions
WAIT
Type
WAIT
Details
held for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
held for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
At t=24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=C)C(=O)NCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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